molecular formula C15H15NO3S B458226 Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B458226
M. Wt: 289.4g/mol
InChI Key: IUHFLVVKMIECFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-methylphenylthiophene with acetamide and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate: Similar structure but with an additional methyl group on the thiophene ring.

    Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate: Contains a propylamino group instead of a methylphenyl group.

Uniqueness

Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and can lead to different applications and properties.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4g/mol

IUPAC Name

methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C15H15NO3S/c1-9-4-6-11(7-5-9)12-8-20-14(16-10(2)17)13(12)15(18)19-3/h4-8H,1-3H3,(H,16,17)

InChI Key

IUHFLVVKMIECFZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C

Origin of Product

United States

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